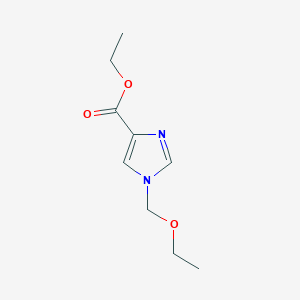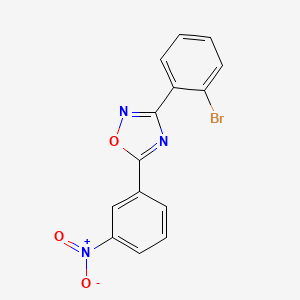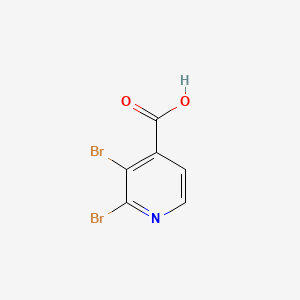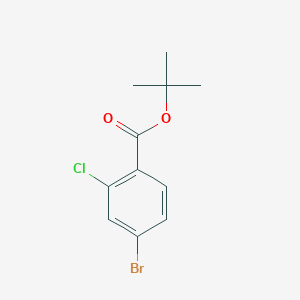
2-Iodo-5-nitrotoluène
Vue d'ensemble
Description
2-Iodo-5-nitrotoluene, otherwise known as 2-IN, is a colorless, crystalline solid that is used in a variety of scientific applications. It is an important intermediate in organic synthesis and is used in the production of dyes, pharmaceuticals, and other organic compounds. 2-IN is also used in the preparation of nitroaromatic compounds, which are important in the synthesis of pharmaceuticals and other organic compounds. 2-IN is a versatile reagent that has many advantages, such as its ability to be used in a variety of reactions and its low cost.
Applications De Recherche Scientifique
Synthèse organique
Le 2-iodo-5-nitrotoluène est un intermédiaire précieux en synthèse organique. Ses groupes iodo et nitro en font un composé polyvalent pour diverses transformations. Par exemple, il peut subir des réactions de couplage catalysées au palladium, telles que la réaction de Suzuki, pour former des composés biaryliques . Ces réactions sont fondamentales dans la création de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques.
Chimie analytique
Les propriétés spectroscopiques distinctes du composé, dues à la présence d’iode lourd et du groupe nitro attracteur d’électrons, le rendent approprié pour une utilisation en tant que standard dans l’analyse spectroscopique, aidant à calibrer les instruments et à valider les méthodes .
Safety and Hazards
2-Iodo-5-nitrotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
The primary target of 2-Iodo-5-nitrotoluene, also known as 1-iodo-2-methyl-4-nitrobenzene, is the respiratory system . This compound may interact with components of the respiratory system, leading to various physiological effects.
Biochemical Pathways
Compounds with similar structures, such as 2,4-dinitrotoluene, have been shown to affect various metabolic pathways in bacteria
Result of Action
Given its potential target and mode of action, it is plausible that it could lead to various physiological effects, particularly in the respiratory system .
Analyse Biochimique
Biochemical Properties
2-Iodo-5-nitrotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to mutagenic or toxic effects .
Cellular Effects
The effects of 2-Iodo-5-nitrotoluene on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with detoxification and stress responses, such as those encoding for glutathione S-transferases and heat shock proteins . Additionally, 2-Iodo-5-nitrotoluene can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-Iodo-5-nitrotoluene exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which can lead to the accumulation of reactive intermediates . These intermediates can form covalent bonds with nucleophilic sites on DNA and proteins, resulting in potential mutagenic and cytotoxic effects. Additionally, 2-Iodo-5-nitrotoluene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-5-nitrotoluene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to 2-Iodo-5-nitrotoluene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Iodo-5-nitrotoluene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways . At higher doses, it can cause significant toxicity, including liver damage, inflammation, and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage control in experimental studies.
Metabolic Pathways
2-Iodo-5-nitrotoluene is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The compound can undergo oxidative metabolism to form reactive intermediates, which can further react with cellular macromolecules. These metabolic processes can influence the overall metabolic flux and alter the levels of various metabolites, impacting cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2-Iodo-5-nitrotoluene is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver, where it undergoes extensive metabolism. Its distribution is influenced by factors such as lipid solubility and the presence of specific binding sites on cellular membranes.
Subcellular Localization
The subcellular localization of 2-Iodo-5-nitrotoluene is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can be found in the cytoplasm and nucleus, where it may interact with other biomolecules and influence cellular processes. Post-translational modifications and targeting signals play a role in directing 2-Iodo-5-nitrotoluene to specific subcellular compartments, affecting its overall biochemical activity.
Propriétés
IUPAC Name |
1-iodo-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHCXYRCLMLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201379 | |
| Record name | 2-Iodo-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-38-5 | |
| Record name | 1-Iodo-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodo-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)



![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)
